4-(2-Ethoxyphenyl)piperazin-1-amine
Overview
Description
“4-(2-Ethoxyphenyl)piperazin-1-amine” is a chemical compound . It is not intended for human or veterinary use and is used only for research purposes.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as EDS and Mass Spectroscopy Investigations , Cell Surface Biotinylation and Internalization Assay , and Comparative Analysis of Structures, α1-AR Affinity, Docking Simulations, Molecular Dynamics, and the Distribution of Electrostatic Potential .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed through various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, which leads to protected piperazines . Other reactions involve the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. The compound has a molecular weight of 221.3 g/mol. Other properties such as density and solubility can be determined using standard laboratory techniques .Scientific Research Applications
Piperazine derivatives, including 4-(2-Ethoxyphenyl)piperazin-1-amine, are recognized for their wide range of applications in medicinal chemistry and pharmaceutical research. These compounds have been extensively explored for their therapeutic potentials in various neuropsychiatric disorders, infectious diseases, and as key intermediates in the synthesis of complex molecules for drug development.
Therapeutic Potential in Neuropsychiatric Disorders
Piperazine derivatives have been identified as key ligands for dopamine D2 receptors, which play a significant role in the treatment of neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structural features of these compounds, including the aromatic moiety and cyclic amine, contribute to their high affinity for D2 receptors. Recent advances have highlighted the importance of specific piperazine moieties in developing novel D2 receptor modulators with therapeutic applications in managing these disorders (Jůza et al., 2022).
Broad Spectrum of Pharmacological Activities
Piperazine derivatives are integral in the design of drugs with a plethora of therapeutic uses. These compounds have been utilized in developing antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications in the piperazine nucleus significantly influence the medicinal potential of the resultant molecules. This versatility underscores the broad potential of piperazine-based molecules in drug discovery, highlighting their role in addressing various diseases (Rathi et al., 2016).
Anti-Mycobacterial Activity
Notably, piperazine analogues have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of these piperazine-based anti-TB molecules provide a foundation for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Synthesis and Pharmaceutical Applications
The synthesis and pharmaceutical applications of piperazine and morpholine analogues have been extensively studied. These compounds exhibit a broad spectrum of pharmaceutical applications, driving the development of new methods for their synthesis and revealing their potent pharmacophoric activities. Such research efforts underscore the significant role of piperazine derivatives in medicinal chemistry (Mohammed et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 4-(2-Ethoxyphenyl)piperazin-1-amine are the Alpha1-Adrenergic Receptors (α1-AR) and Monoamine Oxidase B (MAO-B) . The α1-ARs are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also significant targets for various neurological conditions treatment . MAO-B is an enzyme that causes the oxidative deamination of biogenic amines such as dopamine .
Mode of Action
This compound interacts with its targets by binding to them. It shows affinity towards α1-ARs and inhibits the activity of MAO-B . The binding of this compound to α1-ARs and MAO-B leads to changes in their function, which can result in therapeutic effects.
Biochemical Pathways
The interaction of this compound with α1-ARs affects the adrenergic signaling pathway . This pathway plays a key role in various physiological processes, including cardiac function and smooth muscle contraction . The inhibition of MAO-B by this compound prevents the breakdown of dopamine, thereby increasing its levels in the brain .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), influence its bioavailability . The compound exhibits an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation .
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of α1-AR activity and the inhibition of MAO-B . These effects can lead to the relaxation of smooth muscles and an increase in dopamine levels, respectively .
Biochemical Analysis
Biochemical Properties
4-(2-Ethoxyphenyl)piperazin-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors. These receptors are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The binding of this compound to these receptors can modulate their activity, leading to various physiological effects.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interact with alpha1-adrenergic receptors, leading to changes in intracellular calcium levels and activation of downstream signaling pathways . These interactions can result in altered gene expression and metabolic activity, impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as an antagonist to alpha1-adrenergic receptors, inhibiting their activity . This inhibition can lead to a decrease in intracellular calcium levels, which in turn affects various cellular processes. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained effects on cellular function, including prolonged inhibition of alpha1-adrenergic receptors and associated signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates alpha1-adrenergic receptor activity without causing significant adverse effects . At higher doses, toxic effects such as cardiovascular disturbances and neurotoxicity may be observed. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have distinct biological activities and may contribute to the overall effects of the compound. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, such as the brain and liver . This distribution pattern is influenced by factors such as lipophilicity and binding affinity to transport proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and can interact with various organelles, including the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.
Properties
IUPAC Name |
4-(2-ethoxyphenyl)piperazin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-16-12-6-4-3-5-11(12)14-7-9-15(13)10-8-14/h3-6H,2,7-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPPSGOJXDOMNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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